SCR7

Description

Structure

3D Structure

Properties

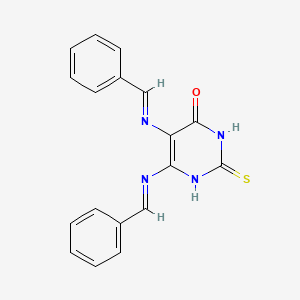

IUPAC Name |

5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4OS/c23-17-15(19-11-13-7-3-1-4-8-13)16(21-18(24)22-17)20-12-14-9-5-2-6-10-14/h1-12H,(H2,21,22,23,24)/b19-11?,20-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEVCWPRIZJJRJ-LWRDCAMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)N=CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)/N=C/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417353-16-2 | |

| Record name | 1417353-16-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Impact of SCR7 on DNA Double-Strand Break Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of SCR7, a small molecule inhibitor reported to influence DNA double-strand break (DSB) repair. Initially identified as a specific inhibitor of DNA Ligase IV, a key enzyme in the Non-Homologous End Joining (NHEJ) pathway, this compound has been widely used to shift the balance of DSB repair towards the higher fidelity Homologous Recombination (HR) pathway. This property has significant implications for CRISPR-based genome editing and as a potential anti-cancer therapeutic. However, emerging evidence has led to a nuanced understanding of its mechanism, with reports questioning its specificity and potency. This document consolidates the current knowledge on this compound, presenting its mechanism of action, quantitative effects on cellular processes, detailed experimental protocols for its study, and a critical discussion of the ongoing debate regarding its molecular targets.

Introduction: The Critical Role of DNA Double-Strand Break Repair

DNA double-strand breaks are among the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved two major pathways to repair DSBs: the error-prone Non-Homologous End Joining (NHEJ) and the high-fidelity Homologous Recombination (HR). The choice between these pathways is critical for maintaining genomic integrity.

-

Non-Homologous End Joining (NHEJ): The predominant DSB repair pathway throughout the cell cycle, NHEJ directly ligates broken DNA ends. This process is rapid but can introduce insertions or deletions (indels) at the repair site. Key enzymatic players include the Ku70/80 heterodimer, DNA-PKcs, and DNA Ligase IV complexed with XRCC4.

-

Homologous Recombination (HR): Active primarily in the S and G2 phases of the cell cycle, HR utilizes a sister chromatid as a template for flawless repair. This pathway is essential for error-free repair and is critical for cell survival after DNA damage.

The ability to modulate the choice between these two pathways has significant therapeutic and research applications. Inhibition of NHEJ can enhance the frequency of precise gene editing via HR and can selectively kill cancer cells that are deficient in HR.

This compound: A Modulator of DNA Double-Strand Break Repair

This compound is a small molecule that has gained prominence as an inhibitor of NHEJ. Its primary reported mechanism of action is the inhibition of DNA Ligase IV, a crucial enzyme for the final ligation step in the NHEJ pathway.

Mechanism of Action

This compound is reported to bind to the DNA binding domain of DNA Ligase IV, preventing its recruitment to the sites of DNA double-strand breaks.[1] This inhibition of the final step of NHEJ leads to an accumulation of unrepaired DSBs, which can trigger apoptosis. By blocking the predominant but error-prone NHEJ pathway, this compound consequently enhances the relative contribution of the HR pathway for DSB repair. This has been shown to increase the efficiency of homology-directed repair in CRISPR/Cas9-mediated genome editing.[2][3]

The Controversy: Specificity and Potency of this compound

While initially lauded for its specificity, subsequent studies have questioned the selective inhibition of DNA Ligase IV by this compound.[4] Some research indicates that this compound and its derivatives also exhibit inhibitory activity against DNA Ligase I and DNA Ligase III, albeit to varying degrees.[4] Furthermore, the parental this compound molecule is unstable and can undergo autocyclization and oxidation to form this compound-cyclized and this compound-pyrazine, respectively.[2][5] These forms have been shown to possess biological activity, with the pyrazine form potentially exhibiting more off-target effects at higher concentrations.[2][5] This lack of consensus on specificity is a critical consideration for researchers using this compound and necessitates careful experimental design and interpretation of results.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data reported in the literature regarding the efficacy of this compound in various cell lines and experimental systems.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| MCF7 | Breast Adenocarcinoma | 40 | |

| A549 | Lung Carcinoma | 34 | |

| HeLa | Cervical Cancer | 44 | |

| T47D | Breast Ductal Carcinoma | 8.5 | |

| A2780 | Ovarian Cancer | 120 | |

| HT1080 | Fibrosarcoma | 10 | |

| Nalm6 | B cell precursor leukemia | 50 |

Table 2: Reported Enhancement of Homology-Directed Repair (HDR) Efficiency by this compound

| Cell Line/System | Fold Increase in HDR | This compound Concentration | Citation |

| Mammalian cells | Up to 19-fold | Not specified | [5] |

| Human cancer cells | 3-fold | Not specified | [3] |

| Murine bone marrow-derived dendritic cells | ~13-fold | 1 µM | |

| A549 cells | 3-fold | 0.01 µM | |

| MelJuSo cells | 19-fold | 1 µM | |

| HEK293T cells | 1.7-fold | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound. Disclaimer: These protocols are derived from published literature and may require optimization for specific cell lines and experimental conditions.

In Vitro Non-Homologous End Joining (NHEJ) Assay

This assay assesses the ability of cell extracts to ligate a linearized plasmid DNA in the presence or absence of this compound.

Materials:

-

HeLa or other suitable cell line

-

Nuclear extraction buffers

-

pBluescript KS(+) or similar plasmid

-

Restriction enzyme (e.g., EcoRI)

-

This compound (and vehicle control, e.g., DMSO)

-

Reaction buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT, 1 mM ATP)

-

Proteinase K

-

Agarose gel and electrophoresis equipment

-

DNA staining dye (e.g., Ethidium Bromide or SYBR Green)

Procedure:

-

Prepare Nuclear Extracts: Isolate nuclei from the chosen cell line and prepare nuclear extracts using established protocols. Determine protein concentration using a Bradford assay.

-

Linearize Plasmid DNA: Digest the plasmid DNA with a restriction enzyme to generate a linear substrate. Purify the linearized DNA.

-

Set up the Reaction: In a microcentrifuge tube, combine the following on ice:

-

Nuclear extract (typically 20-50 µg)

-

Linearized plasmid DNA (100-200 ng)

-

This compound at desired concentrations (e.g., 10, 50, 100 µM) or vehicle control.

-

Reaction buffer to a final volume of 20 µL.

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-4 hours.

-

Stop Reaction and Deproteinize: Stop the reaction by adding EDTA and SDS to final concentrations of 20 mM and 0.5%, respectively. Add Proteinase K (1 mg/mL final concentration) and incubate at 55°C for 30 minutes.

-

Analyze Products: Analyze the DNA products by agarose gel electrophoresis. The formation of dimers, trimers, and higher-order multimers of the plasmid indicates NHEJ activity. Quantify the band intensities to determine the extent of inhibition by this compound.

DR-GFP Reporter Assay for Homologous Recombination (HR)

This cell-based assay quantifies HR efficiency using a reporter construct. The DR-GFP reporter contains two mutated GFP genes. A DSB is induced in one of the genes by the I-SceI endonuclease, and successful repair by HR using the second GFP gene as a template restores a functional GFP protein.

Materials:

-

U2OS or other suitable cell line stably expressing the DR-GFP reporter

-

I-SceI expression vector (e.g., pCBASceI)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound (and vehicle control)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed the DR-GFP reporter cell line in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

This compound Pre-treatment (Optional): Some protocols include pre-treatment with this compound for 4-24 hours prior to transfection.

-

Transfection: Co-transfect the cells with the I-SceI expression vector.

-

This compound Treatment: Immediately after transfection, or concurrently, treat the cells with various concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for 48-72 hours to allow for DSB induction, repair, and GFP expression.

-

Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in FACS buffer. Analyze the percentage of GFP-positive cells using a flow cytometer. An increase in the percentage of GFP-positive cells in this compound-treated samples compared to the control indicates an enhancement of HR efficiency.

MTT Cell Viability Assay

This colorimetric assay assesses the effect of this compound on cell proliferation and viability.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Complete culture medium

-

This compound (in a range of concentrations)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

This compound Treatment: Treat the cells with a serial dilution of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value of this compound.

Visualizing the Impact of this compound

The following diagrams illustrate the key concepts and workflows discussed in this guide.

References

- 1. openworks.mdanderson.org [openworks.mdanderson.org]

- 2. researchgate.net [researchgate.net]

- 3. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unraveling SCR7: A Technical Guide to its Chemical Structure and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCR7, and more specifically its active form this compound pyrazine, has garnered significant attention in the scientific community for its role as an inhibitor of DNA Ligase IV, a key enzyme in the non-homologous end joining (NHEJ) DNA repair pathway. This inhibition has profound implications for cancer therapy and has been explored as a tool to enhance the efficiency of CRISPR/Cas9-mediated homology-directed repair (HDR). This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and practical applications of this compound, with a focus on providing researchers with the detailed information necessary for its study and use.

The Chemical Structure of this compound and this compound Pyrazine

The chemical identity of this compound has been a subject of scientific discussion. Initial reports on its structure were later revised, with subsequent studies clarifying that the commercially available and biologically active compound is predominantly this compound pyrazine, the oxidized and cyclized form of the originally proposed structure.

Table 1: Chemical Properties of this compound Pyrazine

| Property | Value | Reference |

| Chemical Name | 6,7-diphenyl-2-thioxo-2,3-dihydro-1H-pteridin-4-one | |

| Molecular Formula | C₁₈H₁₂N₄OS | |

| Molecular Weight | 332.38 g/mol | |

| CAS Number | 14892-97-8 | [1] |

| Appearance | Light yellow solid | N/A |

| Solubility | Soluble in DMSO | [1] |

It is crucial for researchers to be aware of this structural distinction and to ensure they are using the correct compound, this compound pyrazine, in their experiments. The original this compound is unstable and can spontaneously cyclize and oxidize to form this compound pyrazine.

Mechanism of Action: Inhibition of DNA Ligase IV and the NHEJ Pathway

This compound pyrazine functions as a specific inhibitor of DNA Ligase IV, a critical enzyme in the non-homologous end joining (NHEJ) pathway. NHEJ is one of the two major pathways responsible for repairing DNA double-strand breaks (DSBs), a lethal form of DNA damage. By inhibiting DNA Ligase IV, this compound effectively blocks the final ligation step of the NHEJ pathway.

The mechanism of inhibition involves this compound pyrazine interfering with the DNA binding activity of DNA Ligase IV[2]. This prevents the enzyme from sealing the phosphodiester backbone of the broken DNA strands, leading to an accumulation of unrepaired DSBs. This accumulation can trigger apoptosis (programmed cell death) in cancer cells, which often rely on NHEJ for survival, particularly in the context of radiation or chemotherapy-induced DNA damage.

Signaling Pathway Diagram: Non-Homologous End Joining (NHEJ) and the Role of this compound

Caption: The Non-Homologous End Joining (NHEJ) pathway and the inhibitory action of this compound pyrazine on DNA Ligase IV.

Quantitative Data on this compound Pyrazine Activity

The inhibitory effect of this compound pyrazine has been quantified in various cancer cell lines, primarily through the determination of its half-maximal inhibitory concentration (IC50).

Table 2: IC50 Values of this compound Pyrazine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF7 | Breast Cancer | 40 | [1] |

| A549 | Lung Cancer | 34 | [1] |

| HeLa | Cervical Cancer | 44 | [1] |

| T47D | Breast Cancer | 8.5 | [1] |

| A2780 | Ovarian Cancer | 120 | [1] |

| HT1080 | Fibrosarcoma | 10 | [1] |

| Nalm6 | Leukemia | 50 | [1] |

Experimental Protocols

While detailed, step-by-step protocols for all assays involving this compound are often specific to the laboratory and experimental setup, this section provides a general framework for key experimental procedures.

Synthesis of this compound Pyrazine

A detailed, reproducible synthesis protocol for this compound pyrazine is not widely published. However, the general synthesis involves the condensation of 4,5-diamino-6-hydroxy-2-mercaptopyrimidine with benzil (1,2-diphenylethane-1,2-dione) in the presence of a suitable solvent and catalyst. The resulting product can then be oxidized to yield this compound pyrazine. Researchers should consult specialized organic chemistry literature for detailed procedures on the synthesis of pteridine derivatives.

In Vitro DNA Ligase IV Inhibition Assay

-

Substrate Preparation: A linearized plasmid or a synthetic DNA substrate with compatible or non-compatible ends is used.

-

Enzyme and Inhibitor Incubation: Recombinant human DNA Ligase IV/XRCC4 complex is incubated with the DNA substrate in a suitable reaction buffer. Various concentrations of this compound pyrazine (or a vehicle control, typically DMSO) are added to the reaction mixtures.

-

Ligation Reaction: The ligation is initiated by the addition of ATP and incubated at an optimal temperature (e.g., 25°C or 37°C) for a specific duration.

-

Analysis of Ligation Products: The reaction products are analyzed by agarose gel electrophoresis. The conversion of the linear DNA substrate to ligated products (e.g., dimers, trimers, and higher-order multimers) is quantified.

-

Data Analysis: The percentage of inhibition is calculated by comparing the amount of ligated product in the presence of this compound pyrazine to the control. IC50 values can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Non-Homologous End Joining (NHEJ) Assay

Cell-based assays are crucial for evaluating the efficacy of this compound in a biological context. A common method is the GFP-based reporter assay:

-

Cell Line and Reporter Construct: A cell line is engineered to stably express a reporter construct. This construct typically contains a GFP gene that is disrupted by the insertion of a recognition site for a specific endonuclease (e.g., I-SceI). The repair of the induced double-strand break by NHEJ can lead to the restoration of a functional GFP gene.

-

Transfection and Treatment: The cells are transfected with a plasmid expressing the I-SceI endonuclease to induce DSBs. Concurrently, the cells are treated with various concentrations of this compound pyrazine or a vehicle control.

-

Flow Cytometry Analysis: After a suitable incubation period (e.g., 48-72 hours), the percentage of GFP-positive cells is quantified by flow cytometry.

-

Data Analysis: A decrease in the percentage of GFP-positive cells in the this compound-treated samples compared to the control indicates inhibition of NHEJ.

Cell Viability Assay (MTT Assay)

To determine the cytotoxic effects of this compound, a cell viability assay such as the MTT assay can be performed:

-

Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are treated with a range of concentrations of this compound pyrazine or a vehicle control for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent-based solution).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Application in CRISPR/Cas9-Mediated Genome Editing

A significant application of this compound is in enhancing the efficiency of homology-directed repair (HDR) in CRISPR/Cas9 genome editing. By inhibiting the competing NHEJ pathway, this compound can shift the balance of DSB repair towards the more precise HDR pathway, which is essential for introducing specific genetic modifications.

Experimental Workflow: Enhancing HDR with this compound

References

An In-depth Technical Guide to SCR7 and its Derivatives in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCR7, initially identified as a DNA Ligase IV inhibitor, has garnered significant attention in molecular biology for its role in modulating DNA repair pathways. This technical guide provides a comprehensive overview of this compound and its derivatives, detailing their mechanisms of action, applications in cancer research and genome editing, and the controversy surrounding their specificity. This document serves as a resource for researchers and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate further investigation and application of these molecules.

Introduction

The integrity of the genome is constantly challenged by endogenous and exogenous agents, leading to various forms of DNA damage. Double-strand breaks (DSBs) are among the most cytotoxic lesions, and cells have evolved two major pathways for their repair: the high-fidelity Homology-Directed Repair (HDR) and the more error-prone Non-Homologous End Joining (NHEJ).[1][2] The NHEJ pathway is the predominant DSB repair mechanism in mammalian cells and relies on a series of enzymes, with DNA Ligase IV being a key component responsible for the final ligation step.[3][4]

Small molecule inhibitors targeting DNA repair pathways have emerged as a promising strategy in cancer therapy.[2] By disrupting the repair of DSBs, these inhibitors can selectively kill cancer cells or sensitize them to chemo- and radiotherapy. This compound was identified as a small molecule that inhibits NHEJ by targeting DNA Ligase IV, leading to the accumulation of DSBs and subsequent apoptosis in cancer cells.[2][3][5] Furthermore, by inhibiting the dominant NHEJ pathway, this compound has been shown to enhance the efficiency of precise genome editing via the HDR pathway in conjunction with CRISPR/Cas9 technology.[5]

This guide will delve into the technical details of this compound and its derivatives, providing a critical analysis of the available data and methodologies for their use in a research setting.

Mechanism of Action

Inhibition of Non-Homologous End Joining (NHEJ)

The primary reported mechanism of action for this compound is the inhibition of the NHEJ pathway.[2][3] It is proposed to bind to the DNA binding domain of DNA Ligase IV, preventing its association with the DNA ends at the site of a double-strand break. This disruption of the DNA Ligase IV-DNA complex stalls the final ligation step of the NHEJ pathway, leading to an accumulation of unrepaired DSBs within the cell.[2]

The Controversy: Specificity of this compound

While initially reported as a specific inhibitor of DNA Ligase IV, subsequent studies have questioned the selectivity and potency of this compound.[1][6] Some research suggests that this compound and its derivatives exhibit activity against other DNA ligases, such as DNA Ligase I and III, indicating a pan-ligase inhibitory profile.[1][6] This lack of specificity has significant implications for its use as a precise molecular tool and for its therapeutic applications. Researchers should be aware of these conflicting findings when interpreting experimental results.

Induction of Apoptosis in Cancer Cells

The accumulation of unrepaired DSBs due to NHEJ inhibition by this compound triggers a DNA damage response (DDR) that ultimately leads to programmed cell death, or apoptosis, in cancer cells.[3] This process is particularly effective in cancer cells that are often deficient in other DNA repair pathways, making them more reliant on NHEJ for survival. The apoptotic cascade is initiated by the activation of sensor kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which in turn phosphorylate a cascade of downstream targets, including the tumor suppressor p53. Activated p53 can then induce the expression of pro-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspases, the executioners of apoptosis.

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound inhibits DNA Ligase IV, leading to DSB accumulation and apoptosis.

This compound Derivatives

Several derivatives of this compound have been synthesized to improve its solubility, stability, and efficacy.

-

This compound Pyrazine: An oxidized and more stable form of this compound. It has also been shown to inhibit NHEJ and induce apoptosis.[5] However, like the parent compound, its specificity for DNA Ligase IV is debated.[7]

-

Water-Soluble this compound: To overcome the poor aqueous solubility of this compound, water-soluble derivatives have been developed. These formulations are more amenable to in vivo studies.

Applications in Molecular Biology

Cancer Research

This compound and its derivatives have been extensively studied as potential anticancer agents.[2][3] By inhibiting DNA repair, they can induce synthetic lethality in cancer cells with deficiencies in other repair pathways, such as those with BRCA1/2 mutations. Furthermore, this compound can sensitize cancer cells to radiotherapy and chemotherapy, which act by inducing DNA damage.[4]

Enhancement of CRISPR/Cas9-mediated Homology-Directed Repair (HDR)

The CRISPR/Cas9 system has revolutionized genome editing by enabling targeted induction of DSBs. The repair of these breaks by the cell's endogenous machinery can be harnessed to introduce specific genetic modifications. While NHEJ often leads to small insertions or deletions (indels), HDR can be used to precisely insert a desired DNA sequence from a template. In most cell types, NHEJ is more efficient than HDR. By inhibiting NHEJ, this compound has been shown to increase the frequency of HDR-mediated gene editing, making it a valuable tool for precise genetic engineering.[5]

Quantitative Data

The following tables summarize key quantitative data reported for this compound and its derivatives.

Table 1: IC50 Values of this compound for Cell Proliferation in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF7 | Breast Cancer | 40 |

| A549 | Lung Cancer | 34 |

| HeLa | Cervical Cancer | 44 |

| T47D | Breast Cancer | 8.5 |

| A2780 | Ovarian Cancer | 120 |

| HT1080 | Fibrosarcoma | 10 |

| Nalm6 | Leukemia | 50 |

Data compiled from publicly available sources.

Experimental Protocols

In Vitro NHEJ Assay

This protocol describes a fluorescence-based assay to measure the inhibition of NHEJ by this compound in vitro.

Experimental Workflow for In Vitro NHEJ Assay

Caption: Workflow for assessing in vitro NHEJ inhibition by this compound.

Methodology:

-

Prepare Fluorescently Labeled DNA Substrate: Synthesize or purchase a linearized plasmid or a double-stranded oligonucleotide with a fluorescent label (e.g., FAM or Cy3) at one 5' end. The ends should be compatible for ligation (e.g., blunt or with compatible overhangs).

-

Purify DNA Ligase IV/XRCC4 Complex: Express and purify recombinant human DNA Ligase IV and XRCC4 proteins.[8][9][10]

-

Reaction Buffer: Prepare a 10X NHEJ buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM ATP, 10 mM DTT).

-

Reaction Setup: In a microcentrifuge tube, assemble the following reaction mixture on ice:

-

1 µL 10X NHEJ Buffer

-

100 ng Fluorescent DNA substrate

-

100 ng Purified DNA Ligase IV/XRCC4 complex

-

Varying concentrations of this compound (or DMSO for control)

-

Nuclease-free water to a final volume of 10 µL.

-

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA and 1 µL of 10% SDS.

-

Analysis: Analyze the reaction products by agarose gel electrophoresis. Visualize the fluorescent DNA bands using a gel imager. The formation of higher molecular weight bands (dimers, trimers, etc.) indicates successful ligation.

-

Quantification: Quantify the fluorescence intensity of the ligated product bands relative to the unligated substrate band to determine the percentage of NHEJ inhibition.

Cell Viability Assay (MTT Assay)

This protocol details the use of an MTT assay to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Experimental Workflow for MTT Assay

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Western Blot for Apoptosis Markers

This protocol describes how to detect the activation of apoptosis in cells treated with this compound by analyzing the cleavage of caspase-3.

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and for the appropriate time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

CRISPR/Cas9 HDR Efficiency Assay

This protocol provides a general workflow for assessing the enhancement of HDR efficiency by this compound.

Experimental Workflow for CRISPR/Cas9 HDR Assay

Caption: Workflow for assessing this compound's effect on CRISPR/Cas9 HDR efficiency.

Methodology:

-

Design and Preparation of Reagents:

-

Design a guide RNA (gRNA) to target the genomic locus of interest.

-

Design a donor template (single-stranded oligodeoxynucleotide or plasmid) containing the desired genetic modification flanked by homology arms.

-

-

Cell Transfection: Co-transfect the target cells with a plasmid encoding Cas9 and the gRNA, along with the donor template.

-

This compound Treatment: Immediately after transfection, treat the cells with an optimized concentration of this compound (typically 1-10 µM) or DMSO as a control.

-

Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract genomic DNA.

-

Analysis of HDR Efficiency:

-

PCR and Restriction Digest: Amplify the target locus by PCR. If the HDR event introduces or removes a restriction site, digest the PCR product and analyze the fragments by gel electrophoresis.

-

Sanger Sequencing: Clone the PCR products into a vector and perform Sanger sequencing on individual clones to determine the frequency of precise editing.

-

Next-Generation Sequencing (NGS): For a more quantitative and high-throughput analysis, perform deep sequencing of the PCR amplicons.

-

Flow Cytometry: If the donor template introduces a fluorescent reporter gene, HDR efficiency can be quantified by measuring the percentage of fluorescent cells using flow cytometry.[11][12]

-

Conclusion

This compound and its derivatives are valuable tools in molecular biology with significant potential in cancer therapy and genome editing. Their ability to inhibit the NHEJ pathway, albeit with some controversy regarding specificity, provides a powerful means to induce cancer cell death and enhance the precision of CRISPR/Cas9-mediated gene editing. The detailed protocols and quantitative data presented in this guide are intended to provide researchers with the necessary information to effectively utilize these compounds in their studies. Further research is warranted to fully elucidate the precise mechanism of action of this compound and to develop more potent and specific derivatives for therapeutic applications.

References

- 1. This compound is neither a selective nor a potent inhibitor of human DNA ligase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. stemcell.com [stemcell.com]

- 4. This compound, an inhibitor of NHEJ can sensitize tumor cells to ionization radiation [ouci.dntb.gov.ua]

- 5. This compound | Ligase IV 抑制剂/HDR Enhancer | MCE [medchemexpress.cn]

- 6. researchgate.net [researchgate.net]

- 7. DNA Ligase Inhibitor: this compound Pyrazine | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. profiles.wustl.edu [profiles.wustl.edu]

- 9. Human DNA ligases I, III, and IV-purification and new specific assays for these enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential of SCR7: A Technical Guide to its Biological Activity

For Immediate Release

This technical guide provides an in-depth analysis of the preliminary studies on the biological activity of SCR7, a small molecule inhibitor of DNA Ligase IV. Targeted at researchers, scientists, and drug development professionals, this document outlines the core mechanism of this compound, its applications in cancer therapy and CRISPR-Cas9 gene editing, and detailed experimental protocols.

Core Mechanism of Action: Targeting the Non-Homologous End Joining Pathway

This compound's primary biological activity stems from its role as a potent and specific inhibitor of DNA Ligase IV, a crucial enzyme in the Non-Homologous End Joining (NHEJ) DNA repair pathway.[1][2] By blocking DNA Ligase IV, this compound effectively halts the NHEJ process, which is the predominant DNA double-strand break (DSB) repair mechanism in mammalian cells. This inhibition leads to an accumulation of unrepaired DSBs, triggering distinct cellular responses depending on the context.

Application in Cancer Therapy: Inducing Apoptosis in Malignant Cells

In the realm of oncology, this compound has demonstrated significant potential as an anticancer agent. By inducing an accumulation of DSBs, this compound selectively triggers the intrinsic pathway of apoptosis in cancer cells.[3] This programmed cell death is mediated by the activation of a cascade of signaling molecules.

Signaling Pathway for this compound-Induced Apoptosis

The inhibition of DNA Ligase IV by this compound leads to a build-up of DNA double-strand breaks, which activates the ATM (Ataxia-Telangiectasia Mutated) kinase. Activated ATM then phosphorylates and activates the tumor suppressor protein p53. Subsequently, p53 modulates the expression of BCL-2 family proteins, leading to a decrease in the anti-apoptotic protein BCL-2 and an increase in the pro-apoptotic proteins PUMA and BAX. This shift in the BCL-2 family balance results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to the execution of apoptosis.[4]

Quantitative Data: In Vitro Cytotoxicity of this compound

The cytotoxic effects of this compound have been quantified across a range of human cancer cell lines, with IC50 values (the concentration of a drug that gives half-maximal response) summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF7 | Breast Cancer | 40 | [1][4] |

| A549 | Lung Cancer | 34 | [1] |

| HeLa | Cervical Cancer | 44 | [1] |

| T47D | Breast Cancer | 8.5 | [1] |

| A2780 | Ovarian Cancer | 120 | [1] |

| HT1080 | Fibrosarcoma | 10 | [1] |

| Nalm6 | Leukemia | 50 | [1] |

Application in CRISPR-Cas9 Genome Editing: Enhancing Homology-Directed Repair

In the field of genome editing, this compound has emerged as a valuable tool for increasing the efficiency of Homology-Directed Repair (HDR) following CRISPR-Cas9-induced DSBs. By inhibiting the competing and often more efficient NHEJ pathway, this compound shifts the balance of DNA repair towards the more precise HDR mechanism.[5][6] This is particularly beneficial for applications requiring precise gene insertions, deletions, or modifications.

Experimental Workflow: this compound-Mediated Enhancement of CRISPR-Cas9 HDR

A typical workflow for utilizing this compound to enhance HDR involves the co-delivery of the CRISPR-Cas9 machinery (Cas9 nuclease and guide RNA), a donor template for HDR, and this compound to the target cells. The inhibition of NHEJ by this compound provides a larger window of opportunity for the cellular machinery to utilize the donor template for precise repair of the DSB.

References

- 1. selleckchem.com [selleckchem.com]

- 2. stemcell.com [stemcell.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of non-homologous end joining increases the efficiency of CRISPR/Cas9-mediated precise [TM: inserted] genome editing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ligase IV inhibitor this compound enhances gene editing directed by CRISPR-Cas9 and ssODN in human cancer cells. [vivo.weill.cornell.edu]

Methodological & Application

Enhancing CRISPR-Cas9 Efficiency with SCR7: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The CRISPR-Cas9 system has revolutionized genome editing; however, achieving high efficiency of precise edits through Homology-Directed Repair (HDR) remains a significant challenge. The cellular machinery preferentially utilizes the error-prone Non-Homologous End Joining (NHEJ) pathway to repair the double-strand breaks (DSBs) induced by Cas9. This document provides detailed application notes and protocols on the use of SCR7, a small molecule inhibitor of DNA Ligase IV, to enhance the efficiency of CRISPR-Cas9-mediated HDR. By inhibiting a key enzyme in the NHEJ pathway, this compound shifts the balance of DNA repair towards the desired HDR pathway, thereby increasing the frequency of precise genomic modifications.

Introduction

Precise genome editing is crucial for both basic research and the development of novel therapeutics. The CRISPR-Cas9 system offers a powerful tool for targeted DNA cleavage, initiating cellular DNA repair mechanisms. While NHEJ is the predominant repair pathway, it often introduces insertions or deletions (indels), leading to gene knockouts. For precise modifications, such as single nucleotide substitutions or gene insertions, the HDR pathway is required, which utilizes a donor template to accurately repair the DSB. Unfortunately, HDR is significantly less efficient than NHEJ in most cell types.

This compound has been identified as a potent inhibitor of DNA Ligase IV, an essential enzyme for the final ligation step of the NHEJ pathway. By blocking this pathway, this compound increases the substrate availability for the HDR machinery, leading to a significant increase in the rate of precise, template-driven genome editing. Studies have shown that this compound can enhance HDR efficiency by up to 19-fold in various cell lines and in vivo models.[1] This document outlines the mechanism of action of this compound, provides quantitative data on its efficacy, and details protocols for its application in CRISPR-Cas9 experiments.

Mechanism of Action

The CRISPR-Cas9 nuclease introduces a targeted DSB in the genomic DNA. This break can be repaired by one of two major pathways: NHEJ or HDR.

-

Non-Homologous End Joining (NHEJ): This is the dominant repair pathway in most mammalian cells. It directly ligates the broken DNA ends, often resulting in small insertions or deletions (indels) that can disrupt gene function. A key enzyme in this pathway is DNA Ligase IV, which catalyzes the final ligation step.

-

Homology-Directed Repair (HDR): This pathway is active primarily in the S and G2 phases of the cell cycle and uses a homologous DNA template to accurately repair the DSB. For genome editing purposes, an exogenous donor template containing the desired genetic modification can be supplied.

This compound is a small molecule that specifically inhibits the activity of DNA Ligase IV. By doing so, it effectively blocks the NHEJ pathway, thereby increasing the likelihood that the DSB will be repaired by the HDR pathway when a suitable donor template is provided. This targeted inhibition shifts the balance of DNA repair towards precise editing events.

Quantitative Data on this compound Efficacy

The effectiveness of this compound in enhancing CRISPR-Cas9 mediated HDR has been demonstrated in various studies. The following tables summarize key quantitative findings.

Table 1: Enhancement of HDR Efficiency by this compound in Different Cell Lines

| Cell Line | Target Gene | Fold Increase in HDR Efficiency with this compound | Reference |

| HEK293T | eGFP (mutated) | ~1.7-fold | [2] |

| Human Cancer Cells | Various | Up to 3-fold | [3][4][5] |

| Mammalian Cells | Various | Up to 19-fold | [1] |

Table 2: Synergistic Effect of this compound and RAD51 on CRISPR-Cas9 Efficiency in HEK293T and hiPSC Cells

| Treatment | Cell Line | Fold Increase in Indel Mutation | Fold Increase in Knock-in Efficiency (GAPDH) | Fold Increase in Knock-in Efficiency (ATM) | Reference |

| Cas9-gRNA-RAD51 | HEK293T | 2.59 | 10.7 | 4.26 | [6] |

| hiPSC | 1.47 | N/A | N/A | [6] | |

| Cas9-gRNA-SCR7 | HEK293T | 1.82 | 3.23 | 2.54 | [6] |

| hiPSC | 1.03 | N/A | N/A | [6] | |

| Cas9-gRNA-RAD51-SCR7 | HEK293T | 2.94 | 12.48 | 8.28 | [6] |

| hiPSC | 1.91 | N/A | N/A | [6] |

N/A: Data not available in the cited source.

Experimental Protocols

This section provides a general workflow and detailed protocols for using this compound to enhance CRISPR-Cas9 mediated HDR in mammalian cells.

Protocol 1: CRISPR-Cas9 Transfection of HEK293T Cells with this compound Treatment

This protocol is optimized for a 24-well plate format. Reagent quantities should be scaled accordingly for other plate sizes.

Materials:

-

HEK293T cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Cas9 expression plasmid

-

gRNA expression plasmid

-

Donor template (ssODN or plasmid)

-

Lipofectamine™ 3000 Transfection Reagent

-

Opti-MEM™ I Reduced Serum Medium

-

This compound (stock solution in DMSO, e.g., 1 mM)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding:

-

The day before transfection, seed HEK293T cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection (e.g., 5 x 10^4 to 1 x 10^5 cells per well).

-

-

Transfection (Day 0):

-

In two separate sterile microcentrifuge tubes (Tube A and Tube B) for each well to be transfected, prepare the following mixtures in Opti-MEM™:

-

Tube A (DNA Mixture):

-

250 ng Cas9 plasmid

-

100 ng gRNA plasmid

-

100 ng donor template (ssODN or plasmid)

-

2 µL P3000™ Reagent

-

Bring the total volume to 25 µL with Opti-MEM™.

-

-

Tube B (Lipofectamine Mixture):

-

1.5 µL Lipofectamine™ 3000 Reagent

-

Bring the total volume to 25 µL with Opti-MEM™.

-

-

-

Add the contents of Tube A to Tube B, mix gently by pipetting, and incubate at room temperature for 10-15 minutes to allow for complex formation.

-

Gently add the 50 µL DNA-lipid complex to the cells in the 24-well plate. Swirl the plate gently to ensure even distribution.

-

-

This compound Treatment:

-

Immediately following transfection, add this compound to the cell culture medium to a final concentration of 1 µM. (Note: The optimal concentration may vary depending on the cell line and should be determined empirically. A concentration range of 0.5 µM to 5 µM is a good starting point for optimization).

-

-

Incubation:

-

Incubate the cells at 37°C in a 5% CO2 incubator for 48-72 hours.

-

-

Harvesting:

-

After incubation, aspirate the medium and wash the cells with PBS.

-

Harvest the cells for genomic DNA extraction using a preferred method.

-

Protocol 2: T7 Endonuclease I (T7E1) Assay for NHEJ Analysis

This assay is used to detect indels generated by NHEJ.

Materials:

-

Genomic DNA from transfected and control cells

-

PCR primers flanking the target site (amplicon size ~500-800 bp)

-

Taq DNA polymerase and buffer

-

dNTPs

-

Nuclease-free water

-

NEBuffer 2 (10X)

-

T7 Endonuclease I

-

Agarose gel (2%) and electrophoresis system

Procedure:

-

PCR Amplification:

-

Amplify the target genomic region using PCR with the designed primers and ~100 ng of genomic DNA as a template.

-

A typical PCR program:

-

Initial denaturation: 95°C for 5 minutes

-

35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 58-62°C for 30 seconds

-

Extension: 72°C for 45 seconds

-

-

Final extension: 72°C for 5 minutes

-

-

Verify the PCR product by running a small amount on an agarose gel.

-

-

Heteroduplex Formation:

-

In a PCR tube, mix:

-

~200 ng of the purified PCR product

-

2 µL of 10X NEBuffer 2

-

Nuclease-free water to a final volume of 19 µL.

-

-

Denature and re-anneal the PCR products in a thermocycler using the following program:

-

95°C for 5 minutes

-

Ramp down to 85°C at -2°C/second

-

Ramp down to 25°C at -0.1°C/second

-

-

-

T7E1 Digestion:

-

Add 1 µL (10 units) of T7 Endonuclease I to the 19 µL of re-annealed PCR product.

-

Incubate at 37°C for 15-20 minutes.

-

-

Analysis:

-

Run the entire digestion reaction on a 2% agarose gel.

-

The presence of cleaved fragments in addition to the undigested PCR product indicates the presence of indels.

-

Quantify the band intensities to estimate the percentage of NHEJ.

-

Protocol 3: Assessing HDR Efficiency by Flow Cytometry

This protocol is applicable when using a fluorescent reporter (e.g., GFP) in the donor template to indicate a successful HDR event.

Materials:

-

Transfected cells

-

PBS

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

At 48-72 hours post-transfection, wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in complete medium and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in PBS or flow cytometry buffer.

-

-

Flow Cytometry Analysis:

-

Analyze the cell suspension on a flow cytometer equipped with the appropriate lasers and filters for detecting the fluorescent reporter.

-

Gate on the live cell population based on forward and side scatter.

-

Quantify the percentage of fluorescent cells, which corresponds to the HDR efficiency.

-

Conclusion

The use of this compound provides a straightforward and effective method for enhancing the efficiency of CRISPR-Cas9-mediated HDR. By inhibiting the competing NHEJ pathway, this compound significantly increases the frequency of precise genome editing events. The protocols and data presented in this document offer a comprehensive guide for researchers and scientists to incorporate this compound into their CRISPR-Cas9 workflows, thereby accelerating research and the development of novel cell and gene therapies. It is recommended to optimize the concentration of this compound and the transfection conditions for each specific cell type and experimental setup to achieve the best results.

References

- 1. youtube.com [youtube.com]

- 2. diagenode.com [diagenode.com]

- 3. T7 Endonuclease Assay [protocols.io]

- 4. thermofisher.com [thermofisher.com]

- 5. Ligase IV inhibitor this compound enhances gene editing directed by CRISPR–Cas9 and ssODN in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genemedi.net [genemedi.net]

Application Notes and Protocols for SCR7 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCR7 is a small molecule inhibitor of DNA Ligase IV, a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway.[1][2] The NHEJ pathway is one of the primary mechanisms by which mammalian cells repair DNA double-strand breaks (DSBs).[3] By inhibiting DNA Ligase IV, this compound effectively blocks the final ligation step of NHEJ, leading to an accumulation of DSBs.[4][5] This targeted inhibition has two major applications in cell culture-based research: enhancing the efficiency of CRISPR/Cas9-mediated homology-directed repair (HDR) and inducing cytotoxicity in cancer cells.[6][7][8]

When a DSB is introduced by CRISPR/Cas9, the cell can repair it via either NHEJ or HDR. For precise gene editing, HDR is the preferred pathway as it uses a template to repair the break. By suppressing the competing NHEJ pathway, this compound can significantly increase the frequency of HDR events, with some studies reporting up to a 19-fold increase.[6][7] In the context of cancer research, the accumulation of DSBs in rapidly dividing cancer cells due to this compound treatment can trigger apoptosis, making it a potential anti-cancer agent.[4][9]

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for this compound.

Table 1: Physicochemical Properties and Storage of this compound

| Property | Value | Source(s) |

| Mechanism of Action | Inhibitor of DNA Ligase IV; blocks Non-Homologous End Joining (NHEJ) | [1][2] |

| Solubility | Soluble in DMSO | [10] |

| Storage | Store at -20°C | [11] |

| Stability | This compound is unstable and can cyclize into a more stable form, this compound pyrazine. | [9] |

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Source(s) |

| MCF7 | Breast Cancer | 40 | [8][9] |

| A549 | Lung Cancer | 34 | [8][9] |

| HeLa | Cervical Cancer | 34 - 44 | [8][9][10] |

| T47D | Breast Cancer | 8.5 | [8][9] |

| A2780 | Ovarian Cancer | 120 | [8][9] |

| HT1080 | Fibrosarcoma | 10 | [8][9] |

| Nalm6 | Leukemia | 50 | [8][9] |

| CEM | Leukemia | >250 | [10][12] |

| Molt4 | Leukemia | >250 | [10][12] |

Table 3: Recommended Working Concentrations for this compound

| Application | Cell Line | Concentration (µM) | Incubation Time | Source(s) |

| Enhancing CRISPR/Cas9 HDR | Various mammalian cell lines | 1 - 5 | 24 - 48 hours | [1][13] |

| Inducing Cytotoxicity | MCF7 | 20 - 100 | 24 hours | [9][14] |

| Inducing Cytotoxicity | Various cancer cell lines | 10 - 250 | 48 hours | [10][12] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Bring the this compound powder and DMSO to room temperature.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 332.38 g/mol ), dissolve 3.32 mg of this compound in 1 mL of DMSO.

-

Vortex the solution until the this compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.[11]

Protocol 2: General Protocol for Treating Cells with this compound

This protocol provides a general guideline for treating adherent cell lines with this compound. This can be adapted for various applications, including enhancing CRISPR/Cas9 HDR or cytotoxicity assays.

Materials:

-

Adherent cells in culture

-

Complete cell culture medium

-

This compound stock solution (from Protocol 1)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

One day prior to treatment, seed the cells in the desired plate format (e.g., 6-well, 24-well, or 96-well plate).

-

The seeding density should be chosen so that the cells are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.

-

-

Preparation of Working Solution:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Dilute the stock solution in pre-warmed complete cell culture medium to the desired final working concentration (refer to Table 3). For example, to prepare 1 mL of medium with a final this compound concentration of 10 µM from a 10 mM stock, add 1 µL of the stock solution to 999 µL of medium.

-

-

Cell Treatment:

-

Aspirate the old medium from the cells.

-

Gently wash the cells once with PBS.

-

Add the appropriate volume of the this compound-containing medium to each well.

-

For studies involving CRISPR/Cas9, it is common to pre-treat the cells with this compound for 4 hours before transfection.[15]

-

-

Incubation:

-

Incubate the cells at 37°C in a 5% CO2 incubator for the desired duration (e.g., 24 to 48 hours). The optimal incubation time will depend on the cell type and the specific experimental goals.

-

-

Downstream Analysis:

Visualizations

Signaling Pathway

Caption: Mechanism of this compound action on the NHEJ pathway.

Experimental Workflow

Caption: Experimental workflow for this compound treatment.

Logical Relationship in CRISPR/Cas9

Caption: this compound promotes HDR by inhibiting NHEJ.

References

- 1. Synergistic combination of RAD51-SCR7 improves CRISPR-Cas9 genome editing efficiency by preventing R-loop accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stemcell.com [stemcell.com]

- 3. researchgate.net [researchgate.net]

- 4. NHEJ Inhibitor this compound - 力鈞生物科技有限公司 ZGENEBIO BIOTECH INC. [zgenebio.com.tw]

- 5. This compound, a potent cancer therapeutic agent and a biochemical inhibitor of nonhomologous DNA end‐joining - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research-management.mq.edu.au [research-management.mq.edu.au]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. sciencerepository.org [sciencerepository.org]

- 11. This compound – Bioquote [bioquote.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Ligase IV inhibitor this compound enhances gene editing directed by CRISPR–Cas9 and ssODN in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Optimal Concentration of SCR7 for In Vitro Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing SCR7, a DNA Ligase IV inhibitor, in various in vitro experimental settings. The information compiled herein, supported by quantitative data and detailed protocols, is intended to assist researchers in determining the optimal concentration of this compound for their specific cell types and experimental goals.

This compound functions by inhibiting the Non-Homologous End Joining (NHEJ) pathway, a major DNA double-strand break (DSB) repair mechanism.[1][2] This inhibition leads to an accumulation of DSBs, which can trigger apoptosis in cancer cells and enhance the efficiency of Homology-Directed Repair (HDR) in gene editing applications.[1][2]

Data Presentation

The following tables summarize the effective concentrations and IC50 values of this compound and its water-soluble variant (WS-SCR7) in various in vitro applications and cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) |

| MCF7 | Breast Adenocarcinoma | 40 | 24 or 48 |

| A549 | Lung Carcinoma | 34 | 24 or 48 |

| HeLa | Cervical Cancer | 34 - 44 | 48 |

| T47D | Breast Ductal Carcinoma | 8.5 | 24 or 48 |

| A2780 | Ovarian Cancer | 120 | 24 or 48 |

| HT1080 | Fibrosarcoma | 10 | 24 or 48 |

| Nalm6 | B-cell Precursor Leukemia | 50 | 24 or 48 |

| CEM | T-cell Leukemia | Not specified | 48 |

| Molt4 | T-cell Leukemia | Not specified | 48 |

Data compiled from multiple sources.[3][4][5]

Table 2: Effective Concentrations of this compound for Various In Vitro Applications

| Application | Cell Type | Effective Concentration (µM) | Treatment Duration | Notes |

| Inhibition of NHEJ | Rat Testicular Extract | 50 - 1000 | Not Applicable | Dose-dependent inhibition observed.[6] |

| Enhancement of HDR | HEK293T, A549, MelJuSo, DC2.4 | 0.01 - 10 | Varies | Up to 19-fold increase in HDR efficiency.[3][4] |

| Induction of Apoptosis | Molt4, Nalm6 | 50 - 180 | 48 hours | Dose-dependent increase in sub-G1 population and loss of mitochondrial membrane potential.[6] |

| Sensitization to Radiation | Nalm6, CEM, Molt4 | 25 - 150 | Varies | Enhances the cytotoxic effects of ionizing radiation. |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

References

- 1. researchgate.net [researchgate.net]

- 2. stemcell.com [stemcell.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Methodologies for Improving HDR Efficiency [frontiersin.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Ligase IV inhibitor this compound enhances gene editing directed by CRISPR–Cas9 and ssODN in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Revolutionizing Gene Editing: SCR7-Mediated Enhancement of Homology-Directed Repair

FOR IMMEDIATE RELEASE

Application Note & Protocol

Unleashing the Potential of Precision Gene Editing with SCR7, a DNA Ligase IV Inhibitor

Researchers in the fields of molecular biology, drug discovery, and therapeutic development are constantly seeking methods to improve the efficiency of precise gene editing. Homology-Directed Repair (HDR) is a high-fidelity DNA repair pathway essential for accurate gene modifications using technologies like CRISPR-Cas9. However, its efficiency is often limited by the competing, error-prone Non-Homologous End Joining (NHEJ) pathway. A key strategy to boost HDR rates is the inhibition of crucial NHEJ factors. This compound, a small molecule inhibitor of DNA Ligase IV, has emerged as a valuable tool to transiently suppress NHEJ and thereby significantly increase the frequency of desired HDR-mediated gene editing events.

This document provides detailed application notes and protocols for utilizing this compound to enhance HDR rates in various experimental settings.

Mechanism of Action: Tipping the Balance in Favor of Precision

This compound functions by specifically inhibiting DNA Ligase IV, a critical enzyme that catalyzes the final ligation step in the NHEJ pathway.[1][2][3][4] By blocking this key component of NHEJ, the cellular DNA repair machinery is preferentially shifted towards the HDR pathway when a donor template is provided alongside a site-specific nuclease like Cas9. This targeted inhibition creates a window of opportunity for the cell to utilize the provided template for precise repair of the DNA double-strand break (DSB), leading to a higher frequency of successful gene insertions, deletions, or modifications.

References

SCR7 Administration in Mouse Tumor Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of SCR7, a DNA Ligase IV inhibitor, in mouse tumor models. The following protocols and data are intended to assist researchers in designing and executing experiments to evaluate the anti-tumor efficacy of this compound, both as a monotherapy and in combination with other cancer treatments.

Mechanism of Action

This compound is a small molecule inhibitor that specifically targets DNA Ligase IV, a crucial enzyme in the Non-Homologous End Joining (NHEJ) pathway.[1][2][3] The NHEJ pathway is a major mechanism for repairing DNA double-strand breaks (DSBs). By inhibiting DNA Ligase IV, this compound prevents the ligation of DSBs, leading to their accumulation within the cell. This accumulation of DNA damage triggers the intrinsic apoptotic pathway, ultimately resulting in cancer cell death and tumor regression.[1]

Caption: Mechanism of this compound-mediated tumor regression.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound in mouse tumor models.

Table 1: Efficacy of this compound in Combination with Ionizing Radiation in a Dalton's Lymphoma Liquid Tumor Model

| Treatment Group | Tumor Progression (Change in Body Weight in g, Day 12) | Percent Survival (Day 45) |

| Control (Untreated) | 1.5 | 0% |

| This compound (10 mg/kg) | 1.0 | 20% |

| IR (0.5 Gy) | 0.8 | 40% |

| This compound (10 mg/kg) + IR (0.5 Gy) | 0.4 | 80% |

Data extracted from graphical representations in a study by Sharma et al.[1][4][5]

Table 2: Efficacy of this compound in a Breast Adenocarcinoma Solid Tumor Model

| Treatment Group | Outcome |

| Control (Vehicle) | Progressive tumor growth |

| This compound (10 mg/kg) | Significant reduction in tumor growth and a 4-fold increase in lifespan compared to the control group. |

Note: Specific tumor volume and survival percentage data were not available in the reviewed literature for this model. The results are presented qualitatively.

Experimental Protocols

This compound Formulation for In Vivo Administration

This protocol describes the preparation of this compound for intraperitoneal (i.p.) or intramuscular (i.m.) injection in mice.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Protocol:

-

Prepare a stock solution of this compound by dissolving it in DMSO. For example, to make a 66 mg/mL stock, dissolve 66 mg of this compound in 1 mL of DMSO.

-

In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.

-

Add PEG300 to the tube. A common ratio is 40% PEG300 of the final volume.

-

Add Tween 80 to the mixture. A common concentration is 5% of the final volume.

-

Vortex the mixture until the solution is clear.

-

Add sterile saline to reach the final desired concentration and volume.

-

Vortex the solution again to ensure it is thoroughly mixed. The final solution should be clear.

-

Use the freshly prepared solution for injection.

This is a general guideline, and the final concentrations and ratios may need to be optimized for specific experimental needs.

Dalton's Lymphoma Mouse Model Protocol

This protocol details the administration of this compound and its combination with radiation in a Dalton's Lymphoma (DLA) solid tumor model in Swiss albino mice.

Caption: Experimental workflow for this compound administration in a DLA mouse model.

Materials:

-

Dalton's Lymphoma Ascites (DLA) cells

-

Swiss albino mice (6-8 weeks old)

-

This compound formulation (as described above)

-

Radiation source (e.g., X-ray irradiator)

-

Calipers for tumor measurement

Protocol:

-

Tumor Induction: Inoculate Swiss albino mice with DLA cells subcutaneously in the right flank.

-

Treatment Initiation (Day 12 post-inoculation):

-

This compound Administration: Administer this compound at a dose of 10 mg/kg body weight via intraperitoneal injection. Repeat the injection every other day for a total of six doses.[5]

-

Combination Therapy (Radiation): For the combination group, irradiate the tumor-bearing region with a dose of 0.5 Gy or 1 Gy on day 12 and day 16 post-tumor inoculation.[5]

-

-

Tumor Growth Monitoring: Measure the tumor volume using calipers every two days. Tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2.

-

Survival Study: Monitor the mice daily for signs of toxicity and record the date of mortality to generate survival curves.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Immunohistochemistry for γH2AX, Western blot for apoptosis markers).

Breast Adenocarcinoma Mouse Model Protocol

This protocol outlines the administration of this compound in a breast adenocarcinoma xenograft model in BALB/c mice.

Caption: Experimental workflow for this compound in a breast cancer mouse model.

Materials:

-

Breast adenocarcinoma cell line (e.g., MCF-7, 4T1)

-

BALB/c mice (immunocompromised if using human cell lines)

-

This compound formulation (as described above)

-

Calipers for tumor measurement

Protocol:

-

Tumor Induction: Inject breast adenocarcinoma cells subcutaneously into the mammary fat pad of BALB/c mice.

-

Treatment: Once tumors are established (e.g., ~100 mm³), begin treatment with this compound. Administer 10 mg/kg of this compound via intraperitoneal injection for a total of six doses. The frequency of administration (e.g., daily, every other day) should be optimized for the specific cell line and experimental goals.

-

Tumor Growth and Survival Monitoring: Monitor tumor growth and animal survival as described in the Dalton's Lymphoma protocol.

-

Endpoint Analysis: Collect tumors at the end of the study for further molecular analysis.

Immunohistochemistry for γH2AX Foci in Tumor Tissue

This protocol describes the detection of γH2AX foci, a marker of DNA double-strand breaks, in formalin-fixed, paraffin-embedded (FFPE) tumor sections.

Materials:

-

FFPE tumor sections (5 µm)

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Secondary antibody (HRP-conjugated)

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Boil slides in antigen retrieval buffer for 10-20 minutes.

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Incubate slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.

-

Rinse with PBS.

-

-

Blocking:

-

Incubate slides in blocking buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate slides with the primary anti-γH2AX antibody overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash slides with PBS (3 x 5 minutes).

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash slides with PBS (3 x 5 minutes).

-

Apply DAB substrate and incubate until the desired stain intensity develops.

-

Rinse with distilled water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

-

Analysis:

-

Image slides and quantify the number of γH2AX foci per nucleus.

-

Western Blot for Apoptosis Markers

This protocol details the detection of key apoptosis-related proteins (e.g., cleaved caspases, PARP) in tumor tissue lysates.

Materials:

-

Tumor tissue

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Protocol:

-

Protein Extraction:

-

Homogenize tumor tissue in ice-cold RIPA buffer.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST (3 x 5 minutes).

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST (3 x 5 minutes).

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Analyze the band intensities to determine the relative expression levels of the target proteins. Use a loading control (e.g., β-actin, GAPDH) for normalization.

-

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, an inhibitor of NHEJ can sensitize tumor cells to ionization radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an inhibitor of NHEJ can sensitize tumor cells to ionization radiation [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Assays to Evaluate SCR7 Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCR7 is a small molecule inhibitor of DNA Ligase IV, a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway.[1][2] The NHEJ pathway is one of the two major cellular mechanisms for repairing DNA double-strand breaks (DSBs), which are highly cytotoxic lesions that can lead to genomic instability and cell death if not properly repaired. By blocking DNA Ligase IV, this compound effectively inhibits the final ligation step of the NHEJ pathway.[1][2] This inhibition can sensitize cancer cells to DNA-damaging agents like ionizing radiation and certain chemotherapeutics, making this compound a promising agent in cancer therapy.[3][4][5] Furthermore, by suppressing NHEJ, this compound has been shown to increase the efficiency of homology-directed repair (HDR) in CRISPR/Cas9-mediated genome editing.[1][6]

These application notes provide detailed protocols for a selection of key cell-based assays to evaluate the efficacy of this compound in a laboratory setting. The assays are designed to measure the impact of this compound on cell viability, the extent of DNA damage, and the induction of apoptosis.

Mechanism of Action of this compound

The NHEJ pathway is the predominant DSB repair mechanism in mammalian cells. It involves the rapid recognition of the break by the Ku70/Ku80 heterodimer, followed by the recruitment and activation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). Subsequent processing of the DNA ends is carried out by nucleases such as Artemis, and the final ligation of the broken strands is performed by the XRCC4/DNA Ligase IV complex. This compound specifically targets and inhibits DNA Ligase IV, preventing the completion of the NHEJ repair process.

Caption: The Non-Homologous End Joining (NHEJ) pathway and the inhibitory action of this compound.

Cell-Based Assays for this compound Efficacy

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically.[7]